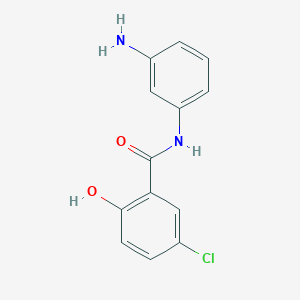![molecular formula C21H18ClNO2 B12588481 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide CAS No. 648923-94-8](/img/structure/B12588481.png)
5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 3’-methyl[1,1’-biphenyl]-3-ylmethanol.
Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using a suitable alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid.
Amidation: The ester is then converted to the corresponding amide by reacting it with 3’-methyl[1,1’-biphenyl]-3-ylmethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for alkoxy substitution.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Substitution: Formation of 5-amino-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The biphenyl moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-Chloro-2-hydroxy-N-[(3’-methylphenyl)methyl]benzamide: Similar structure but without the biphenyl moiety.
2-Hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar structure but without the chloro group.
Uniqueness
The presence of both the chloro and hydroxy groups, along with the biphenyl moiety, makes 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide unique
Propriétés
Numéro CAS |
648923-94-8 |
|---|---|
Formule moléculaire |
C21H18ClNO2 |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[[3-(3-methylphenyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-4-2-6-16(10-14)17-7-3-5-15(11-17)13-23-21(25)19-12-18(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
Clé InChI |
SAITWDQZKNHTCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)

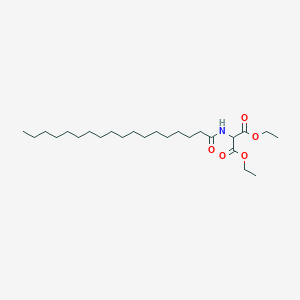
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
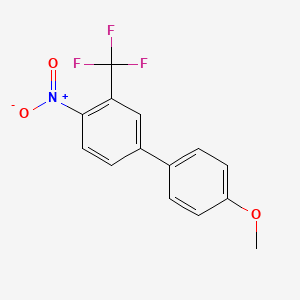
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
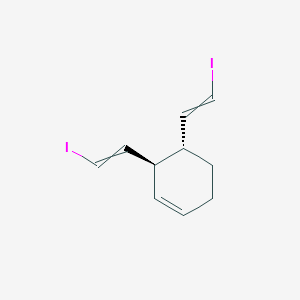
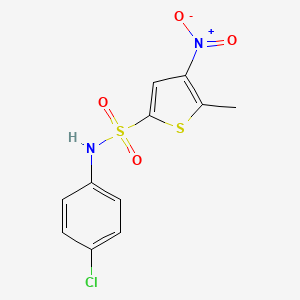
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
